molecular formula C24H28ClN5OS B12153619 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12153619
M. Wt: 470.0 g/mol
InChI Key: HURDZBNOANNUJJ-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C24H28ClN5OS is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H28ClN5OS involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions are used to introduce the chlorine atom into the molecule.

    Amidation Reactions: These reactions help in forming the amide bonds within the compound.

    Sulfonation Reactions: These reactions are crucial for incorporating the sulfonyl group into the molecule.

Industrial Production Methods

Industrial production of C24H28ClN5OS often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

C24H28ClN5OS: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of amines or thiols.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

C24H28ClN5OS: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C24H28ClN5OS involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking a biochemical pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

C24H28ClN5OS: can be compared with other similar compounds to highlight its uniqueness:

    C24H28ClN5O2S: This compound has an additional oxygen atom, which may alter its chemical reactivity and biological activity.

    C24H28ClN5S: Lacks the sulfonyl group, which can significantly impact its solubility and interaction with biological targets.

The unique combination of functional groups in C24H28ClN5OS gives it distinct properties that make it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C24H28ClN5OS

Molecular Weight

470.0 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H28ClN5OS/c1-6-30-22(17-11-13-18(14-12-17)24(3,4)5)28-29-23(30)32-15-21(31)27-26-16(2)19-9-7-8-10-20(19)25/h7-14H,6,15H2,1-5H3,(H,27,31)/b26-16+

InChI Key

HURDZBNOANNUJJ-WGOQTCKBSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.